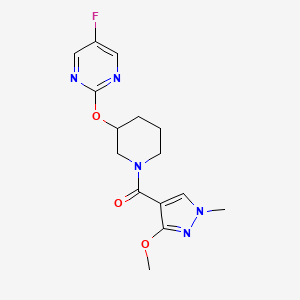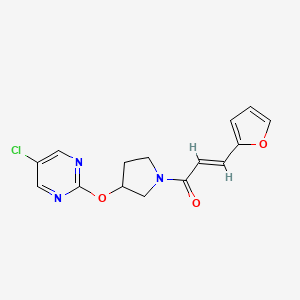
N-(2,6-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2,6-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride” is a chemical compound that contains several functional groups, including a furan ring, a thiazole ring, and a difluorophenyl group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a thiazole ring (a five-membered ring with one nitrogen atom and one sulfur atom), a furan ring (a five-membered ring with one oxygen atom), and a phenyl ring (a six-membered ring of carbon atoms) with two fluorine substitutions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For instance, the amine group (-NH2) could participate in acid-base reactions, the furan ring might undergo electrophilic aromatic substitution, and the thiazole ring might be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group and the aromatic rings could affect its solubility, boiling point, melting point, and other physical properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- A novel compound structurally similar to N-(2,6-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride, namely N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine, was synthesized and characterized by various spectroscopic methods. The molecular structure was determined using X-ray diffraction, and Hirshfeld surface analysis was employed for intermolecular contact analysis (Gayathri et al., 2019).
Corrosion Inhibition
- Thiazole derivatives, which include compounds similar to this compound, have been investigated for their corrosion inhibition performances. Quantum chemical parameters and molecular dynamics simulations were utilized to predict their effectiveness against corrosion of iron metal (Kaya et al., 2016).
Photochemical Synthesis Applications
- Photochemical methodologies were developed for synthesizing compounds with furan and fluorinated phenyl groups, which are structural components of this compound. These methods involve the irradiation of specific precursors and can lead to the synthesis of related heterocyclic compounds (Buscemi et al., 2001).
Organosilicon Synthesis
- Research in the field of organosilicon synthesis has explored the synthesis of isocyanates that include furan and fluorophenyl groups, related to the structure of this compound. This work provides insights into the synthesis of complex molecules with similar structural motifs (Lebedev et al., 2006).
Anticancer Applications
- Compounds structurally similar to this compound have been synthesized and tested for their anticancer properties. The presence of the furan and phenyl groups in these compounds contributed to their observed antiproliferative activity in human leukemia cell lines (Chandrappa et al., 2009).
Antimicrobial Activity
- A thiazole-based heterocyclic amide, which shares structural similarities with this compound, was synthesized and found to exhibit antimicrobial activity against a range of Gram-negative and Gram-positive bacteria and fungi, highlighting the potential pharmacological applications of such compounds (Cakmak et al., 2022).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2,6-difluorophenyl)-4-(furan-3-yl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2OS.ClH/c14-9-2-1-3-10(15)12(9)17-13-16-11(7-19-13)8-4-5-18-6-8;/h1-7H,(H,16,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRNSZWBLOPTSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC2=NC(=CS2)C3=COC=C3)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2397235.png)
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2397236.png)



![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide](/img/structure/B2397243.png)

![5-Bromo-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2397246.png)

![(E)-2-Cyano-N-(2-ethoxyphenyl)-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2397249.png)



![N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2397257.png)
